2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
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Overview
Description
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C10H12O2. It is a white crystalline solid that is soluble in water, ethanol, and ethyl acetate. This compound is known for its versatility and has been utilized in various applications ranging from drug synthesis to biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one can be synthesized through the addition of ketones to epoxides using specific catalysts. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one has a wide range of scientific research applications:
Synthesis and Catalysis: It is used as a reagent for the synthesis of complex molecules and has applications in organometallic chemistry.
Crystal Structure Analysis: The crystal structure of its derivatives has been analyzed to understand its stereochemistry and molecular interactions.
Polymerization Studies: Research into the thermal polymerization of phenyl-substituted 1,3-dioxolan-2,4-diones has provided insights into polymerization mechanisms.
Antimicrobial Activities: Novel amide derivatives of 1,3-dioxolane, including those with the 2,2-dimethyl-5-phenyl structure, have shown antifungal and antibacterial activities.
Photophysical Properties: Studies on the photophysical properties of copper (I) complexes bearing this compound indicate its importance in developing luminescent materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In substitution reactions, it serves as an electrophile, allowing nucleophiles to replace functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: This compound is structurally similar but lacks the phenyl group.
Ethylene carbonate: Another related compound used in various chemical applications.
Uniqueness
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is unique due to its phenyl substitution, which imparts distinct chemical properties and reactivity compared to its non-phenyl analogs. This phenyl group enhances its utility in synthesizing more complex molecules and contributes to its diverse applications in scientific research.
Properties
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKLKPFEVGIRGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992568 |
Source
|
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-34-4, 71851-12-2 |
Source
|
Record name | NSC38017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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